molecular formula C20H20N2 B6303428 2-Ethyl-5-benzyl-3-phenylamino-pyridine CAS No. 2055683-24-2

2-Ethyl-5-benzyl-3-phenylamino-pyridine

Cat. No.: B6303428
CAS No.: 2055683-24-2
M. Wt: 288.4 g/mol
InChI Key: HIJRPMHETMACPX-UHFFFAOYSA-N
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Description

2-Ethyl-5-benzyl-3-phenylamino-pyridine is a pyridine derivative featuring a benzyl group at position 5, an ethyl substituent at position 2, and a phenylamino group at position 2. Pyridine derivatives are widely studied for their bioactivity, including anticancer, antimicrobial, and calcium channel-modulating properties .

Properties

IUPAC Name

5-benzyl-2-ethyl-N-phenylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-2-19-20(22-18-11-7-4-8-12-18)14-17(15-21-19)13-16-9-5-3-6-10-16/h3-12,14-15,22H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJRPMHETMACPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)CC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-benzyl-3-phenylamino-pyridine typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylpyridine with benzyl chloride in the presence of a base such as sodium hydride to form 2-ethyl-5-benzylpyridine. This intermediate is then reacted with phenylamine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-benzyl-3-phenylamino-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Ethyl-5-benzyl-3-phenylamino-pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-benzyl-3-phenylamino-pyridine involves its interaction with specific molecular targets in biological systems. The phenylamino group can form hydrogen bonds with target proteins, altering their function. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to changes in cellular behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share partial structural homology with 2-ethyl-5-benzyl-3-phenylamino-pyridine:

PAK-200 (2-[Benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridinecarboxylate)
  • Key Features: Contains a benzyl(phenyl)amino group, analogous to the phenylamino group in the target compound. A dihydropyridine core with additional phosphonate and morpholinoethyl substituents.
  • Biological Activity :
    • Inhibits P-glycoprotein (P-gp), reversing multidrug resistance (MDR) in tumor cells by enhancing Adriamycin accumulation .
    • Calcium antagonistic activity is 1,000× lower than nicardipine and 5× lower than verapamil, suggesting specificity for P-gp over calcium channels .
  • Comparison: The benzyl(phenyl)amino group in PAK-200 may contribute to P-gp inhibition, a property that could be explored in the target compound. Unlike PAK-200, the absence of a dihydropyridine ring and phosphonate groups in this compound likely alters its mechanism of action.
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine
  • Key Features: Chloro and substituted phenyl groups at positions 2 and 5 of the pyridine ring. Synthesized via condensation reactions involving malononitrile and triethylamine catalysis .
  • Biological Activity :
    • Derivatives exhibit antimicrobial properties, with variable efficacy against bacterial and fungal strains .

Key Research Findings

PAK-200: At 5 µM, increased Adriamycin cytotoxicity by 2–5× in multidrug-resistant cells . Suppressed tumor growth in xenografted mice, correlating with MDR1 expression levels .

Chloro-Substituted Pyridines :

  • Antimicrobial activity varies with substituent electronic properties; electron-withdrawing groups enhance efficacy .

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